

"4-Chloro-3-methyl-1,2-thiazol-5-amine chemical properties"

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-1,2-thiazol-5-amine

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An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloro-3-methylisothiazole

Executive Summary: This document provides a comprehensive technical overview of 5-Amino-4-chloro-3-methylisothiazole (also known as **4-Chloro-3-methyl-1,2-thiazol-5-amine**), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isothiazole scaffold is a crucial component in various biologically active molecules. This guide details the compound's core physicochemical properties, provides validated synthesis protocols, discusses its spectral characteristics and chemical reactivity, and outlines essential safety and handling procedures. The information is tailored for professionals requiring a deep, practical understanding of this valuable synthetic building block.

Introduction and Nomenclature

5-Amino-4-chloro-3-methylisothiazole is a substituted five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms. Its structure features an amino group at the C5 position, a chlorine atom at the C4 position, and a methyl group at the C3 position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures. The precursor, 5-Amino-3-methyl-isothiazole, has been identified as a key starting material for the synthesis of various inhibitors, including those targeting Aurora kinases and MMP12, as well as for developing N-heterocyclic indolyl glyoxylamides as potential anticancer agents. The introduction of a chlorine atom at the C4 position further

modulates the electronic properties of the ring and provides an additional reactive handle for synthetic transformations.

Primary IUPAC Name: 5-Amino-4-chloro-3-methylisothiazole Synonym: **4-Chloro-3-methyl-1,2-thiazol-5-amine** CAS Number: 105798-88-3

Caption: Chemical structure of 5-Amino-4-chloro-3-methylisothiazole.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | C ₄ H ₅ ClN ₂ S | Calculated |
| Molecular Weight | 148.61 g/mol | [1] |
| Appearance | Red/brown solid | [2] |
| Melting Point | 69-71 °C | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetonitrile.[2] | Patent[2] |

Synthesis and Purification

The most direct and commonly cited method for preparing 5-Amino-4-chloro-3-methylisothiazole is through the electrophilic chlorination of its precursor, 5-Amino-3-methylisothiazole. The amino group at the C5 position is an activating group that directs the incoming electrophile (from sulfonyl chloride) to the adjacent C4 position.

Rationale for Experimental Choices

The choice of sulfonyl chloride (SO₂Cl₂) as the chlorinating agent is effective for this transformation on an electron-rich heterocyclic system. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to suspend the starting hydrochloride salt. Running the reaction at a reduced temperature (10-15°C) is crucial for

controlling the exothermicity of the reaction and minimizing the formation of potential side products.^[2] The subsequent workup involving basification with an aqueous potassium carbonate solution is designed to neutralize the hydrochloric acid formed during the reaction and deprotonate the product, facilitating its extraction into an organic solvent like ethyl acetate or dichloromethane.^[2]

Detailed Synthesis Protocol

This protocol is adapted from the procedure described in patent WO2000068214A1.^[2]

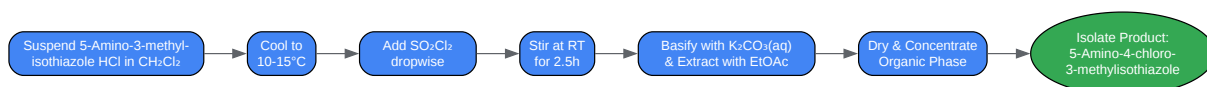
Materials and Equipment:

- 5-Amino-3-methylisothiazole hydrochloride
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2)
- Aqueous potassium carbonate solution
- Ethyl acetate or Dichloromethane (for extraction)
- Jacketed reactor or round-bottom flask with a cooling bath
- Magnetic stirrer
- Dropping funnel
- Standard laboratory glassware for workup (separatory funnel, flasks)
- Rotary evaporator

Procedure:

- Preparation: Suspend 5-Amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a jacketed reactor.
- Cooling: Begin stirring the suspension and cool the reactor to 8-10°C.

- **Reagent Addition:** Add sulfuryl chloride (1.1 eq) dropwise to the suspension over approximately 1 hour. It is critical to maintain the internal temperature of the reaction mixture between 10 and 15°C during the addition.[2]
- **Reaction:** Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2.5 hours.
- **Workup:** Carefully basify the reaction mixture by adding an aqueous potassium carbonate solution until the pH is alkaline.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic extracts.
- **Purification:** Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Drying:** Further dry the resulting solid in a desiccator under vacuum to yield the final product, 5-Amino-4-chloro-3-methylisothiazole, as a red/brown solid.[2] A reported yield for a similar procedure is 93%.[2]



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Caption: Workflow for the synthesis of 5-Amino-4-chloro-3-methylisothiazole.

Spectroscopic Characterization

Structural confirmation is essential for any synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. For 5-Amino-4-chloro-3-methylisothiazole, the following assignments have been reported in

CDCl_3 :^[2]

- δ 4.6 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine ($-\text{NH}_2$) group. The broadness of the signal is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- δ 2.30 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl ($-\text{CH}_3$) group attached to the C3 position of the isothiazole ring.
- Further Characterization (Expected):
 - ^{13}C NMR: A carbon NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule.
 - Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands, including N-H stretching vibrations for the amine group (typically in the $3300\text{--}3500\text{ cm}^{-1}$ region) and $\text{C}=\text{C}/\text{C}=\text{N}$ stretching vibrations for the heterocyclic ring.
 - Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M^+). Crucially, due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $\text{M}+2$ peak with about one-third the intensity of the M^+ peak would be observed, confirming the presence of a single chlorine atom.

Chemical Reactivity and Applications

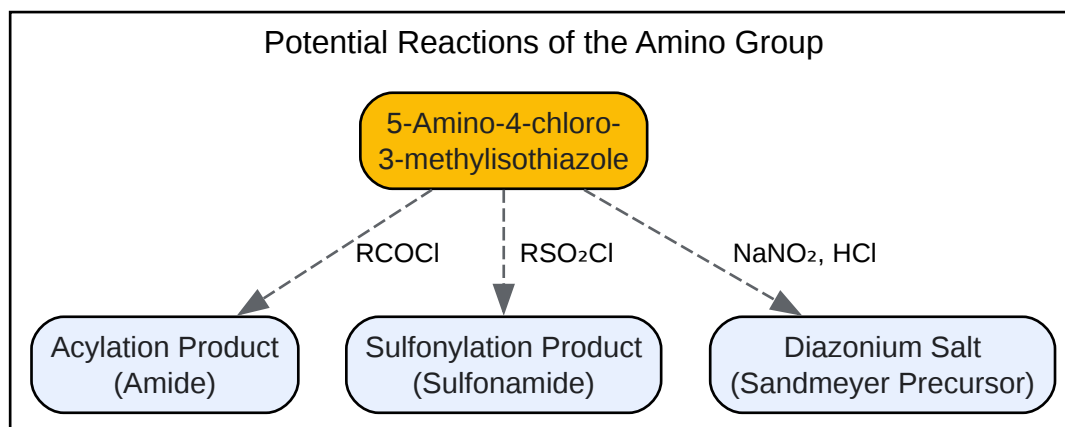
The reactivity of 5-Amino-4-chloro-3-methylisothiazole is governed by its primary functional groups: the nucleophilic amino group and the chloro-substituted isothiazole ring.

Reactivity Profile

- Amino Group Reactions: The C5-amino group is a potent nucleophile and can undergo a variety of standard amine reactions, including acylation, sulfonylation, and alkylation. These reactions allow for the straightforward introduction of diverse functional groups, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).
- Reactions at the Chloro Group: The chlorine atom at the C4 position can potentially be displaced via nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions, although the specific

reactivity would depend on the attacking nucleophile and reaction conditions. Such displacement reactions provide a pathway to introduce other substituents at this position.

- Diazotization: The primary amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of other functionalities (e.g., -Br, -CN, -OH) at the C5 position.[3]



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Caption: Potential reaction pathways for 5-Amino-4-chloro-3-methylisothiazole.

Applications in Medicinal Chemistry

Substituted isothiazoles are recognized for their broad biological activity.[4] 5-Amino-4-chloro-3-methylisothiazole serves as a highly valuable scaffold in drug discovery. Its utility stems from its role as a building block for larger, more complex molecules with therapeutic potential. By modifying the amine and chloro positions, medicinal chemists can systematically alter the compound's properties to optimize its interaction with biological targets, such as enzymes or receptors.

Safety and Handling

Specific toxicology data for 5-Amino-4-chloro-3-methylisothiazole is not readily available. However, data for related isothiazolinone compounds, which are used as biocides, indicate significant potential hazards.[5][6] These related compounds are known to cause severe skin burns, eye damage, and may cause allergic skin reactions. They can be harmful if swallowed

or inhaled. Therefore, prudent laboratory practice dictates that this compound should be handled with a high degree of caution.

Recommended Safety Precautions:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[\[7\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[\[7\]](#)
 - Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA approved respirator.[\[7\]](#)
- Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[7\]](#)
 - Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water/shower. Seek immediate medical attention.[\[7\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)
 - Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[7\]](#)

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